2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Chemical Structure and Synthesis
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (C₁₀H₈ClN₃OS, MW: 253.71) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and a 2-chloroacetamide moiety at position 2. Its synthesis involves reacting 5-phenyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., trimethylamine) in tetrahydrofuran (THF) . The compound is isolated as a pale yellow solid with a melting point of 233–235°C and characteristic FT-IR peaks for N–H (3182 cm⁻¹), C=O (1705 cm⁻¹), and aromatic C=C (1573–1438 cm⁻¹) bonds .
Biological Activity
The compound exhibits potent antitumor activity by inhibiting cell proliferation and angiogenesis. Mechanistically, it blocks phosphorylation of cdc25A, a phosphatase required for cyclin E/cdk2 activation, thereby arresting the cell cycle .
Properties
IUPAC Name |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-14-13-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVISCSFOMGKKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901907 | |
| Record name | NoName_1083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The most widely documented method involves the alkylation of 5-phenyl-1,3,4-thiadiazol-2-amine with chloroacetamide in ethanol under basic conditions. As detailed in CN101805302B, this two-step process begins with the synthesis of the thiadiazole core, followed by N-alkylation.
Key Steps:
- Thiadiazole Formation : 5-Phenyl-1,3,4-thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazide with benzoic acid derivatives.
- Alkylation : The amine reacts with chloroacetamide in ethanol at 80°C for 2 hours, facilitated by sodium hydroxide (2 mmol per 2 mmol substrate).
Optimized Conditions:
Experimental Procedure
A representative protocol from Example 1 of CN101805302B is summarized below:
- Combine 2 mmol 5-phenyl-1,3,4-thiadiazol-2-amine, 15 mL ethanol, and 2 mmol NaOH.
- Stir until dissolution, then add 2 mmol chloroacetamide.
- Reflux at 80°C for 2 hours.
- Quench with 200 mL ice water, filter, and recrystallize with ethanol.
Table 1: Yields Across Alkylation Variations
| Substitution Pattern | Yield (%) | Recrystallization Solvent |
|---|---|---|
| 3-(2-Phenylethyl) | 77.2 | EtOH |
| 3-(4-Nitrophenyl) | 74.3 | EtOH |
| 3-(Phenyl) | 88.4 | EtOH |
One-Pot Cyclocondensation Methodology
Polyphosphate Ester (PPE)-Mediated Synthesis
A novel one-pot approach reported in PMC8434302 utilizes PPE to catalyze the reaction between thiosemicarbazide and carboxylic acids, forming the thiadiazole ring in situ. While originally designed for 2-amino-thiadiazoles, this method is adaptable to acetamide derivatives by substituting chloroacetic acid for benzoic acid.
Mechanistic Pathway:
- Salt Formation : Thiosemicarbazide reacts with chloroacetic acid to form a thiosemicarbazide-chloroacetate salt.
- Cyclodehydration : PPE promotes cyclization, yielding 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.
Conditions:
Advantages and Limitations
- Pros : Eliminates toxic reagents (e.g., POCl₃), reduces steps.
- Cons : Requires rigorous pH control during workup; lower yield necessitates optimization.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Parameter | Alkylation (CN101805302B) | One-Pot (PMC8434302) |
|---|---|---|
| Yield | 74.3–88.4% | 47.8% |
| Reaction Time | 2 hours | 5–7 hours |
| Toxicity | Moderate (NaOH) | Low (PPE) |
| Scalability | High | Moderate |
| Byproducts | Minimal | Requires acid wash |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Applications and Derivatives
The patent CN101805302B highlights derivatives of this compound as antimicrobial and anticancer agents. Substitutions at the 3-position (e.g., nitro, benzyl) modulate bioactivity, with 3-(4-nitrophenyl) variants showing enhanced potency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the acetamide group undergoes nucleophilic displacement with amines, piperazines, and heterocyclic bases. This reactivity forms derivatives with enhanced biological activity .
Key Reactions with Piperazines
Mechanism : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom. Trimethylamine (TEA) or potassium carbonate acts as a base to deprotonate the nucleophile .
Cyclocondensation with Thioureas
Reaction with substituted thioureas under basic conditions yields 2-aminothiazole derivatives through s-alkylation and cyclodehydration .
Representative Example
| Thiourea Derivative | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenylthiourea | NaOH, ethanol, reflux | 4-Methoxyphenylaminothiazole | 68% |
Key Observations :
-
IR spectroscopy confirms cyclization by the disappearance of the C=O stretch (1706 cm⁻¹) .
-
NMR data supports the iminodihydrothiazole tautomer as the dominant form .
Synthetic Optimization: Conventional vs. Microwave Methods
The compound’s synthesis from 2-amino-5-phenyl-1,3,4-thiadiazole and chloroacetyl chloride shows significant efficiency improvements under microwave irradiation .
Comparison of Methods
| Parameter | Conventional Method | Microwave Method | Source |
|---|---|---|---|
| Reaction Time | 22–24 hours | 35 minutes | |
| Solvent | Ethanol | DMF | |
| Yield | 70% | 85% |
Advantages of Microwave : Reduced reaction time, higher purity, and minimized side reactions .
Aniline Derivatives Formation
Substitution with substituted anilines produces phenylaminoacetamide derivatives, which are evaluated for antioxidant activity .
Reaction Conditions
| Aniline Derivative | Conditions | Yield | IC₅₀ (Antioxidant) | Source |
|---|---|---|---|---|
| 4-Nitroaniline | Ethanol, reflux, 6–8h | 65% | 0.5 µg/mL | |
| 4-Methylaniline | Ethanol, reflux, 6–8h | 72% | 0.7 µg/mL |
Biological Activity Correlations
Derivatives synthesized via these reactions demonstrate:
-
Anticancer Activity : IC₅₀ values of 1.7–12.57 µM against breast (MDA-MB-231), colon (HT-29), and glioblastoma (U87) cell lines .
-
Urease Inhibition : IC₅₀ = 2.85–5.83 µM, relevant for Helicobacter pylori treatment.
Structural Confirmation Techniques
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the most significant applications of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is its use as an anticancer agent. Research indicates that this compound exhibits potent inhibitory effects on tumor growth and angiogenesis in mouse xenograft models. The molecular mechanism involves the inhibition of critical signaling pathways that regulate cell proliferation and the cell cycle. Specifically, it blocks the phosphorylation of cdc25A, which is essential for activating cyclin E/cdk2 complexes involved in cell division .
Pharmacological Studies
In pharmacological studies, this compound has been evaluated for its efficacy against various cancer cell lines. Its ability to induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for further development as an anticancer drug .
Agricultural Science
Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Its structural characteristics allow it to interact with biological systems in pests, potentially leading to effective pest control solutions. Studies have shown that derivatives of thiadiazole compounds can exhibit fungicidal and insecticidal activities, suggesting that this compound may be useful in developing new agrochemicals .
Plant Growth Regulation
Additionally, there are indications that this compound may influence plant growth and development. Research into thiadiazole derivatives has revealed their potential as plant growth regulators, which could enhance crop yields and resistance to environmental stressors .
Material Science
Synthesis of Functional Materials
In material science, this compound has been utilized in the synthesis of functional materials. Its chemical properties allow it to be incorporated into polymers and other materials to impart specific functionalities, such as improved thermal stability or enhanced electrical properties .
Summary Table of Applications
| Application Field | Specific Uses | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth; induces apoptosis via cdc25A phosphorylation blockade |
| Agricultural Science | Pesticidal activity; plant growth regulation | Interacts with pest biology; enhances crop resilience |
| Material Science | Synthesis of functional materials | Enhances properties such as thermal stability and electrical conductivity |
Case Studies
- Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound in reducing tumor size in xenograft models. The study highlighted its mechanism involving signal transduction pathway inhibition .
- Agricultural Application Research : Research conducted on thiadiazole derivatives indicated that compounds similar to this compound exhibited significant insecticidal properties against common agricultural pests .
- Material Development Study : A recent study explored the incorporation of this compound into polymer matrices to create materials with enhanced thermal resistance and mechanical strength .
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and bind to specific enzymes or receptors, thereby inhibiting their activity . For example, the compound has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by binding to its active site . This inhibition can lead to a decrease in the survival of certain bacteria, such as Helicobacter pylori .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
Key Insights :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance anticancer potency by increasing electrophilicity and target binding.
- Alkyl groups (e.g., methyl) improve bioavailability and CNS penetration.
Heterocycle Modifications
Key Insights :
- Thiadiazole vs. Oxadiazole : Sulfur in thiadiazole enhances antitumor activity, while oxygen in oxadiazole favors antibacterial effects.
- Benzothiazole hybrids shift activity toward enzyme inhibition (e.g., cholinesterase).
Pharmacokinetic and Physicochemical Comparisons
Key Insights :
- Lipophilicity (logP) : Higher values (e.g., 3.8) correlate with reduced aqueous solubility but better membrane penetration.
- Polar substituents (e.g., piperazine) improve solubility and pharmacokinetics.
Research Findings and Mechanistic Differences
- Antitumor Activity : The parent compound’s phenyl-thiadiazole core is critical for cdc25A inhibition. Chloro or CF₃ substitutions amplify this effect via enhanced electrophilicity .
- Antibacterial vs. Antitumor : Oxadiazole analogs lose antitumor activity but gain antibacterial efficacy, highlighting the role of sulfur in thiadiazole for cancer targets .
- Enzyme Inhibition : Thioether-linked benzothiazole derivatives (e.g., N-(benzothiazol-2-yl)-2-[(thiadiazol-2-yl)thio]acetamide) exhibit anticholinesterase activity, absent in the parent compound, due to altered electronic and steric profiles .
Biological Activity
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, with the CAS number 20460-58-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₀H₈ClN₃OS
- Molecular Weight : 253.71 g/mol
- Structure : The compound features a thiadiazole ring which is known for its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base. This method allows for the introduction of the acetamide functional group while maintaining the integrity of the thiadiazole structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity Assays : The compound has been evaluated against various cancer cell lines using assays such as MTT and Western blot analyses. In particular:
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation. For example:
Other Biological Activities
In addition to its anticancer properties, derivatives of 1,3,4-thiadiazole have shown promise in other areas:
- Antimicrobial Activity : Some studies indicate that similar compounds possess antimicrobial properties against various bacterial strains.
Study 1: Antiproliferative Effects on Cancer Cell Lines
A study synthesized a series of thiadiazole derivatives and assessed their cytotoxicity against human cancer cell lines including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The results indicated that modifications to the thiadiazole structure significantly enhanced cytotoxic effects compared to controls .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9e | A431 | 0.28 |
| 9f | MCF-7 | 9.6 |
| Control | - | >20 |
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanisms through which these compounds exert their effects. The study utilized three-dimensional cell culture models to better mimic in vivo conditions and confirmed that compound 9e led to significant apoptotic activity through pathway modulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A mixture of 5-phenyl-1,3,4-thiadiazol-2-amine and chloroacetyl chloride is refluxed in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃ or triethylamine) for 10–12 hours. Catalytic KI is occasionally added to enhance reactivity. Post-reaction, the product is precipitated using ice-water, filtered, and recrystallized from ethanol (yield ~82%) . Optimization involves adjusting molar ratios, solvent choice (DMF vs. dioxane), and reflux duration to improve purity and yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- FT-IR : Confirm the presence of N-H (3182 cm⁻¹), C=O (1705 cm⁻¹), and aromatic C=C (1438–1573 cm⁻¹) stretches .
- NMR : ¹H NMR in DMSO-d₆ shows signals for the acetamide CH₂ (δ 4.45 ppm) and aromatic protons (δ 7.15–7.75 ppm). ¹³C NMR confirms carbonyl (169.43 ppm) and thiadiazole ring carbons (150–162 ppm) .
- Melting Point : Consistent m.p. (233–235°C) indicates purity .
Q. How can solubility and purification challenges be addressed during synthesis?
- Methodology : The compound is sparingly soluble in water but dissolves in DMF or DMSO. Recrystallization from ethanol or ethanol-DMF mixtures (1:1) is effective for purification. TLC (hexane:ethyl acetate, 2:3) monitors reaction progress and purity .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic substitution pathway in synthesizing this compound?
- Methodology : The reaction proceeds via attack of the thiadiazole-2-amine’s NH group on the electrophilic carbonyl carbon of chloroacetyl chloride. Base (e.g., K₂CO₃) deprotonates the amine, enhancing nucleophilicity. Solvent polarity (DMF) stabilizes the transition state, while KI may facilitate chloride displacement. Computational studies (DFT) or isotopic labeling could validate the mechanism .
Q. How should researchers resolve contradictions in reported melting points or spectroscopic data across studies?
- Methodology : Discrepancies may arise from impurities or polymorphic forms. Cross-validate using:
- DSC/TGA to assess thermal stability.
- X-ray crystallography (e.g., SHELXL refinement) to confirm molecular packing .
- High-resolution mass spectrometry (HRMS) for exact mass verification .
Q. What experimental design considerations are critical for evaluating the compound’s bioactivity (e.g., antifungal or anticancer properties)?
- Methodology :
- In vitro assays : Use standardized protocols (e.g., MIC for antifungal activity against C. albicans). Include positive controls (e.g., fluconazole) and solvent controls (DMSO <1% v/v).
- Docking studies : Target enzymes like cytochrome P450 or thymidylate synthase to rationalize bioactivity .
- Cytotoxicity profiling : Compare IC₅₀ values in cancer vs. normal cell lines to assess selectivity .
Q. How do computational methods (e.g., DFT, molecular dynamics) complement experimental structural analysis?
- Methodology :
- DFT : Predicts vibrational frequencies (FT-IR) and NMR chemical shifts for validation against experimental data.
- Molecular docking : Screens potential protein targets (e.g., COX enzymes) to guide bioactivity studies .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
Q. What strategies mitigate challenges in scaling up the synthesis without compromising yield?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
